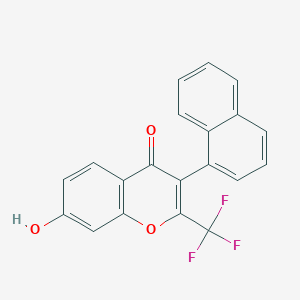

7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

7-Hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a fluorinated chromenone derivative characterized by a hydroxyl group at position 7, a trifluoromethyl group at position 2, and a naphthalen-1-yl substituent at position 2. This compound is part of a broader class of chromenones studied for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

7-hydroxy-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F3O3/c21-20(22,23)19-17(14-7-3-5-11-4-1-2-6-13(11)14)18(25)15-9-8-12(24)10-16(15)26-19/h1-10,24H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCZVPAWKQQXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and naphthalene-1-carbaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, often using sulfuric acid, to form the chromenone core.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.

Reduction: The chromenone core can be reduced to form a dihydro derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of 7-oxo-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one.

Reduction: Formation of 7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-dihydrochromen-4-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one exhibits several biological activities, making it a candidate for various therapeutic applications:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections .

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications in cancer and other diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound in depth:

- Antiviral Activity : A study demonstrated that derivatives of chromones, including those similar to this compound, exhibit inhibitory effects against viral proteases, suggesting potential applications in antiviral drug development .

- In Silico Studies : Molecular docking studies have indicated that this compound interacts favorably with various biological targets, highlighting its potential as a lead compound for drug discovery .

- Multicomponent Reactions : Recent advancements in synthetic methodologies have allowed for the efficient production of chromone derivatives, facilitating the exploration of their biological activities through multicomponent reactions .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Chromenones with substitutions at positions 2 (trifluoromethyl) and 3 (aryl/alkoxy groups) exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Features of Selected Chromenones

Physicochemical Properties

- Melting Points: Bulkier substituents like naphthalen-1-yl increase melting points due to enhanced van der Waals interactions. 8a (methoxy): 189–191°C 3k (isoxazolyl): 141°C

- Solubility : Hydroxyl and methoxy groups improve aqueous solubility, while trifluoromethyl and naphthalenyl groups favor organic solvents .

Biological Activity

7-Hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as a derivative of the chromone family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the Friedel-Crafts reaction and cyclization processes. The compound features a chromone backbone with a trifluoromethyl group and a hydroxyl group that contribute to its reactivity and biological interactions. The crystal structure analysis indicates significant bond lengths and angles that suggest potential for hydrogen bonding and molecular interactions essential for biological activity .

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, focusing on its anticancer properties, antioxidant effects, and potential antimicrobial activity.

Anticancer Activity

Research has highlighted the compound's effectiveness against multidrug-resistant cancer cell lines. A study demonstrated that it exhibits cytotoxicity in both sensitive and resistant cell lines, suggesting mechanisms that bypass common drug resistance pathways such as P-glycoprotein overexpression. The compound was shown to induce apoptosis through mitochondrial dysfunction, cell cycle arrest, and endoplasmic reticulum stress pathways .

Table 1: Summary of Anticancer Activities

Antioxidant Properties

The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant activity. This property is critical in mitigating oxidative stress-related damage in cells, which is often linked to cancer progression.

Case Studies

Several case studies have been conducted to evaluate the compound's effectiveness in vivo. For instance, xenograft models in zebrafish demonstrated significant tumor reduction when treated with this compound, further supporting its potential as a therapeutic agent against cancer .

Q & A

Basic: What are the recommended synthetic routes for 7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one under laboratory conditions?

Answer: A common method involves condensation reactions using substituted deoxybenzoins with trifluoroacetic anhydride (TFAA) in pyridine, followed by cyclization. For example, dissolving deoxybenzoin derivatives in pyridine and adding TFAA dropwise under cooling, then stirring at 25°C for 48 hours. The product is precipitated in ice water and recrystallized from methanol for purification . Alternative routes include base-mediated reactions (e.g., K₂CO₃ in DMF) with propargyl bromides to introduce functional groups .

Advanced: How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

Answer: DFT methods, such as the Colle-Salvetti correlation-energy formula, can model electron density and local kinetic-energy density to calculate correlation energies. These approaches are validated for atoms, ions, and molecules, achieving ~5% accuracy in energy predictions. Gradient expansions for kinetic-energy density can further refine the correlation potential, enabling analysis of electronic transitions or substituent effects (e.g., electron-withdrawing trifluoromethyl groups) .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns and hydroxyl groups. IR spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches.

- Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELXL software refines crystal structures. For example, SHELXL’s iterative least-squares algorithms resolve bond lengths and angles, validated for monoclinic systems (e.g., P2₁/c space group) .

Advanced: How to resolve discrepancies in crystallographic data refinement using SHELXL?

Answer: Post-2008 SHELXL updates include:

- TWIN/BASF commands for handling twinned crystals.

- AFIX constraints for disordered regions.

- HAREA for hydrogen-bond network analysis.

These features improve R-factor convergence (e.g., R1 < 0.05) and resolve electron density ambiguities in complex substituents like naphthyl groups .

Intermediate: What tautomerization behaviors are observed in hydroxylated chromenones, and how can they be studied?

Answer: Hydroxyl groups at C7 can undergo keto-enol tautomerism, influenced by pH and solvent polarity. For example, in acidic conditions, the enol form stabilizes via intramolecular hydrogen bonding. Studies using dynamic NMR or UV-Vis spectroscopy under varying pH (1–14) and temperature (25–80°C) can track tautomeric equilibria .

Advanced: How do trifluoromethyl and naphthyl substituents influence reactivity in nucleophilic substitutions?

Answer:

- Trifluoromethyl (CF₃): Enhanges electrophilicity at C2 via inductive effects, favoring nucleophilic attacks (e.g., hydroxylation at C7).

- Naphthyl groups: Steric hindrance at C3 reduces reactivity but stabilizes π-π stacking in crystal lattices.

Experimental validation involves comparing reaction rates (e.g., with/without CF₃) using kinetic studies (HPLC monitoring) .

Basic: What are the optimal recrystallization conditions for high-purity yields?

Answer: Use ethanol or methanol as solvents due to the compound’s moderate polarity. For example:

- Dissolve crude product in hot methanol (60°C).

- Cool to 4°C for 12 hours to precipitate crystals.

- Filter and dry under vacuum (yield: 70–85%, purity >98% by HPLC) .

Advanced: What computational approaches analyze hydrogen-bond networks in crystal structures?

Answer: Combine DFT (electron density analysis) with SHELXL’s HAREA tool to map hydrogen bonds. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.